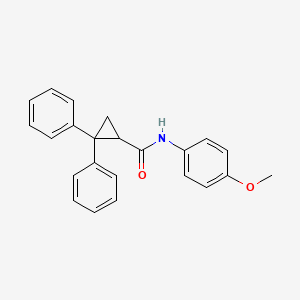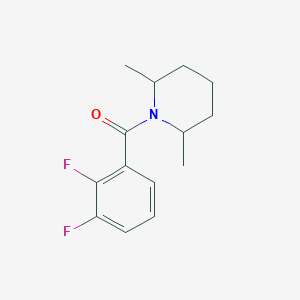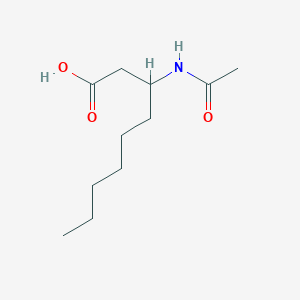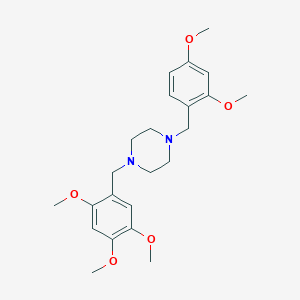![molecular formula C23H21NO B5231834 6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, commonly known as NPC 15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cyclopenta[c]quinoline derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of NPC 15437 involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. NPC 15437 also activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, NPC 15437 has been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
NPC 15437 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. NPC 15437 has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, NPC 15437 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
NPC 15437 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high degree of purity. NPC 15437 has also been extensively studied, and its mechanism of action is well understood. However, NPC 15437 has some limitations for lab experiments. It has poor water solubility, which can limit its use in certain experiments. Additionally, NPC 15437 has not been extensively tested in human clinical trials, and its safety profile in humans is not well understood.
Zukünftige Richtungen
There are several future directions for the study of NPC 15437. One potential direction is the development of NPC 15437 derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential of NPC 15437 as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the safety and efficacy of NPC 15437 in human clinical trials need to be further investigated.
Synthesemethoden
The synthesis of NPC 15437 involves a multi-step process that starts with the condensation of 1-naphthylamine and cyclopentanone in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to obtain the final product. The synthesis of NPC 15437 has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
NPC 15437 has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. NPC 15437 has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-methoxy-4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-25-21-14-6-13-20-17-10-5-12-19(17)22(24-23(20)21)18-11-4-8-15-7-2-3-9-16(15)18/h2-11,13-14,17,19,22,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKQABGIWDFDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(naphthalen-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![5-acetyl-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231775.png)

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)


![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

